molecular formula C5H12N2O3 B6234978 1-[(2-hydroxyethyl)(nitroso)amino]propan-2-ol CAS No. 75896-33-2

1-[(2-hydroxyethyl)(nitroso)amino]propan-2-ol

Cat. No.: B6234978
CAS No.: 75896-33-2
M. Wt: 148.16 g/mol
InChI Key: YXVJNOXXPKIWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-hydroxyethyl)(nitroso)amino]propan-2-ol is a chemical compound with the molecular formula C5H12N2O3 It is known for its unique structure, which includes a nitroso group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-hydroxyethyl)(nitroso)amino]propan-2-ol typically involves the reaction of 2-propanol with nitrosating agents in the presence of a base. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1-[(2-hydroxyethyl)(nitroso)amino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

1-[(2-hydroxyethyl)(nitroso)amino]propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-hydroxyethyl)(nitroso)amino]propan-2-ol involves its interaction with molecular targets through its nitroso group. This group can participate in nitrosation reactions, leading to the formation of nitroso compounds that can affect various biochemical pathways. The hydroxyl groups also contribute to its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

75896-33-2

Molecular Formula

C5H12N2O3

Molecular Weight

148.16 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N-(2-hydroxypropyl)nitrous amide

InChI

InChI=1S/C5H12N2O3/c1-5(9)4-7(6-10)2-3-8/h5,8-9H,2-4H2,1H3

InChI Key

YXVJNOXXPKIWIM-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CCO)N=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.